molecular formula C20H23ClN2O3 B444892 1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE

1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B444892
M. Wt: 374.9g/mol
InChI Key: CIHDAKGXXXQRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 2,3-dimethoxybenzyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-(2,3-dimethoxybenzyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials or catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, although detailed studies are required to confirm its efficacy and safety.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-8-4-6-16(19(18)26-2)14-22-9-11-23(12-10-22)20(24)15-5-3-7-17(21)13-15/h3-8,13H,9-12,14H2,1-2H3

InChI Key

CIHDAKGXXXQRAG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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